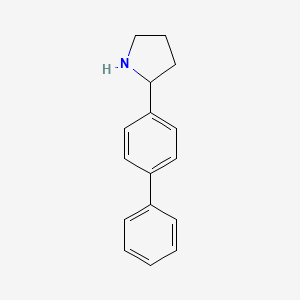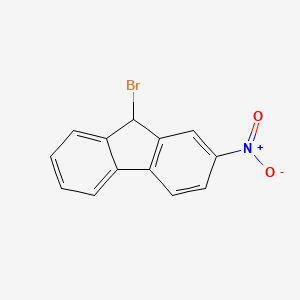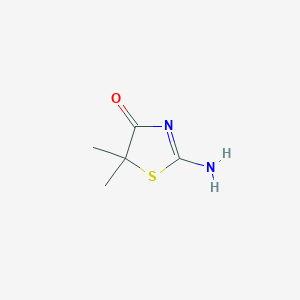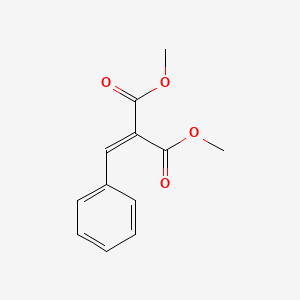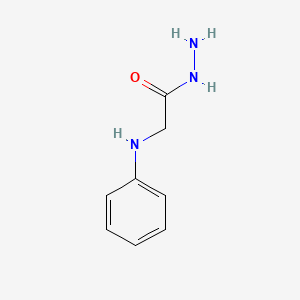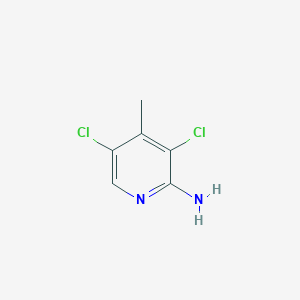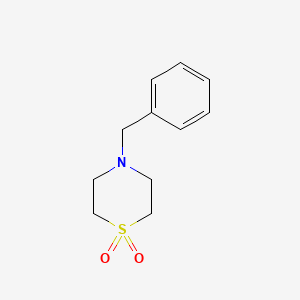
3-Benzoylquinoline
Overview
Description
3-Benzoylquinoline is a chemical compound with the molecular formula C16H11NO and a molecular weight of 233.26 . It is also known by other synonyms such as phenyl (quinolin-3-yl)methanone and Phenyl-3-quinolinylmethanone .
Synthesis Analysis
The synthesis of 3-Benzoylquinoline involves the treatment of anthranil with 1,3-diphenylpropane-1,3-dione, resulting in quinoline cyclization . Another method involves the reaction of aniline and polyhydric alcohols or monohydric alcohols .Chemical Reactions Analysis
Quinoline, a nitrogen-based heterocyclic aromatic compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Specific chemical reactions involving 3-Benzoylquinoline are not available in the search results.Physical And Chemical Properties Analysis
3-Benzoylquinoline has a melting point of 75.6 °C and a boiling point of 165-167 °C (at a pressure of 0.25 Torr). It has a predicted density of 1.196±0.06 g/cm3 and a predicted pKa of 3.16±0.11 .Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 3-Benzoylquinoline, have shown potential anticancer activity . They can interfere with the growth and proliferation of cancer cells, making them a promising area of research for new cancer therapies.
Antioxidant Properties
Quinoline compounds have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Anti-inflammatory Effects
These compounds have anti-inflammatory effects . They can reduce inflammation in the body, which is beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimalarial Activity
Quinoline derivatives are used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, the organisms that cause malaria.
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline compounds may have activity against SARS-CoV-2, the virus that causes COVID-19 . This suggests potential use in the treatment or prevention of this disease.
Antituberculosis Activity
Quinoline derivatives have shown antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Antimicrobial Properties
These compounds have demonstrated antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the treatment of various infectious diseases.
Cardiovascular Effects
Quinoline compounds have shown potential cardiovascular effects . They can affect heart function and blood vessels, suggesting potential use in the treatment of cardiovascular diseases.
Safety And Hazards
properties
IUPAC Name |
phenyl(quinolin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYNKRKFORAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319660 | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylquinoline | |
CAS RN |
37045-14-0 | |
| Record name | NSC349015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 3-benzoylquinoline derivatives?
A1: Several methods have been reported for synthesizing 3-benzoylquinoline derivatives. One approach utilizes Baylis-Hillman adducts as starting materials. These adducts, formed from the reaction of an aldehyde with an activated alkene, can be reacted with nitroalkanes and subsequently subjected to reductive cyclization using iron and acetic acid to afford the desired 3-benzoylquinoline. [, ] Another method involves a one-pot reaction between N,N-Dimethyl enaminone and Isatin catalyzed by TMSCl. []
Q2: Can you elaborate on the advantages of using Baylis-Hillman adducts in 3-benzoylquinoline synthesis?
A2: The use of Baylis-Hillman adducts offers a simple, convenient, and one-pot procedure for synthesizing 3-benzoylquinoline derivatives. [] This method benefits from readily available starting materials and operational simplicity, making it a practical approach in organic synthesis.
Q3: Are there alternative synthetic routes to access functionalized quinolines, particularly those with substitutions at the 2-position?
A3: Yes, the Vilsmeier cyclization reaction using α-oxoketene-N,S-anilinoacetals provides an efficient route to highly functionalized quinolines, including those with substitutions at the 2-position. [] This reaction is particularly effective with N,S-acetals containing activating groups on the aniline moiety.
Q4: How can the 2-position of the synthesized quinolines be further modified?
A4: The 2-methylthio group, commonly introduced during the Vilsmeier cyclization, can be readily manipulated for further derivatization. For instance, treatment with Raney-Nickel in ethanol can replace the 2-methylthio group with hydrogen, yielding 2-unsubstituted quinolines. [] Alternatively, oxidation with N-bromosuccinimide (NBS) in sulfuric acid affords the corresponding quinoline-5,8-quinones. [] Furthermore, sequential oxidation to (2-methylsulfonyl)quinoline followed by nucleophilic substitution with amines offers a route to 2-alkyl/aryl aminoquinolines. []
Q5: Have any biological activities been reported for 3-benzoylquinoline derivatives?
A5: Yes, certain 3-benzoylquinoline derivatives have been identified as allosteric activators of GABA-B receptors. [] These receptors play a crucial role in the central nervous system, and their modulation has implications for various neurological and psychiatric disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





